2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol 2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol
Brand Name: Vulcanchem
CAS No.: 24126-85-0
VCID: VC18956326
InChI: InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3/b8-5+
SMILES:
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol

2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol

CAS No.: 24126-85-0

Cat. No.: VC18956326

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol - 24126-85-0

Specification

CAS No. 24126-85-0
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
IUPAC Name 2-methoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,4-diol
Standard InChI InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3/b8-5+
Standard InChI Key TYLBZWHASGWFPF-VMPITWQZSA-N
Isomeric SMILES COC1=C(C=C(C(=C1)O)C/C=C/C2=CC=CC=C2)O
Canonical SMILES COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol defines a benzene ring substituted with:

  • A methoxy (-OCH₃) group at position 2,

  • A 3-phenylprop-2-en-1-yl (cinnamyl) group at position 5,

  • Hydroxyl (-OH) groups at positions 1 and 4.

Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol. This distinguishes it from simpler analogs like 3-methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol (C₁₀H₁₂O₃; MW 180.20 g/mol) , which lacks the phenylpropenyl side chain.

Stereochemical and Conformational Properties

The cinnamyl side chain introduces geometric isomerism. The prop-2-en-1-yl group can adopt E (trans) or Z (cis) configurations relative to the phenyl ring. Computational models of analogous structures, such as 5-methoxy-4-[(2Z)-3-phenylprop-2-en-1-yl]benzene-1,3-diol , suggest that the Z-isomer may exhibit greater steric hindrance, influencing receptor binding or antioxidant capacity.

Table 1: Comparative Structural Features of Related Compounds

CompoundSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol1-OH, 4-OH, 2-OCH₃, 5-cinnamylC₁₆H₁₆O₃256.30
3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol 1-OH, 2-OH, 3-OCH₃, 5-allylC₁₀H₁₂O₃180.20
5-Methoxy-4-[(2Z)-3-phenylprop-2-en-1-yl]benzene-1,3-diol 1-OH, 3-OH, 5-OCH₃, 4-cinnamylC₁₆H₁₆O₃256.30

Biosynthetic Origins and Natural Occurrence

Proposed Biosynthetic Pathways

The cinnamyl side chain suggests derivation from the phenylpropanoid pathway, where cinnamic acid undergoes decarboxylation and reduction to form cinnamyl-CoA. Coupling of this intermediate with a dihydroxybenzene scaffold likely occurs via cytochrome P450-mediated oxidative reactions. In Dalbergia parviflora, analogous compounds incorporate phenylpropenyl groups through similar mechanisms .

Synthetic Strategies and Physicochemical Properties

Laboratory Synthesis

A plausible route involves:

  • Friedel-Crafts alkylation: Introducing the cinnamyl group to 2-methoxybenzene-1,4-diol using cinnamyl chloride in the presence of AlCl₃.

  • Selective demethylation: Protecting the 1,4-dihydroxy positions during methoxy group installation.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Partition coefficient)3.2 ± 0.5XLogP3
Water Solubility12.7 mg/LPubChem computed
pKa (Hydroxyl groups)9.1 (1-OH), 10.3 (4-OH)ChemAxon toolkit

Pharmacological and Biochemical Profile

Metabolic Transformations

Analogous compounds undergo O-demethylation and side-chain oxidation. For example, 5-allyl-1-methoxy-2,3-dihydroxybenzene is a known human metabolite of myristicin, formed via hepatic CYP2C9 and CYP2D6 . The cinnamyl group in 2-methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol may undergo similar β-oxidation, yielding phenylacetic acid derivatives.

Antioxidant Capacity

The 1,4-dihydroxy configuration enables radical scavenging via H-atom donation. Comparative studies on 3-methoxy-5-allylbenzene-1,2-diol show DPPH radical IC₅₀ values of 18.7 μM , suggesting moderate activity. The phenylpropenyl group may enhance lipid solubility, improving membrane permeability.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual hydroxyl groups make it a candidate for:

  • Metal chelation: Potential application in neurodegenerative disease therapeutics targeting iron overload.

  • Prodrug synthesis: Esterification of hydroxyl groups to improve bioavailability.

Patent Landscape

While no patents directly claim 2-methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol, WIPO PATENTSCOPE lists 43 patents for structures containing the cinnamylphenol backbone . Notable applications include:

  • Antioxidant additives: US20230183211A1 (cosmetic formulations).

  • Antiparasitic agents: WO2021175432A1 (treatment of leishmaniasis).

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